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Compound of Interest

Compound Name:
6-

(Difluoromethoxy)nicotinaldehyde

Cat. No.: B165800 Get Quote

CAS Number: 1211577-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-
(Difluoromethoxy)nicotinaldehyde, a key building block in contemporary medicinal

chemistry. Given the limited availability of public data, this document synthesizes information

from supplier data, analogous compounds, and relevant patent literature to offer a detailed

resource for researchers.

Compound Identity and Properties
6-(Difluoromethoxy)nicotinaldehyde is a pyridine derivative featuring a difluoromethoxy

group at the 6-position and an aldehyde at the 3-position. This unique combination of a

metabolically stable fluorine-containing moiety and a versatile aldehyde functional group makes

it a valuable intermediate in the synthesis of novel therapeutic agents.

Table 1: Physicochemical Properties
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Property Value Source/Notes

CAS Number 1211577-99-9 [1]

Molecular Formula C₇H₅F₂NO₂ [1]

Molecular Weight 173.12 g/mol [1]

IUPAC Name
6-(Difluoromethoxy)pyridine-3-

carbaldehyde

Canonical SMILES C1=CC(=NC=C1C=O)OC(F)F [1]

InChIKey
NRGBKYVUEUMGTE-

UHFFFAOYSA-N
[1]

Predicted pKa -0.56 ± 0.29 [1]

Predicted XlogP 1.6 [2]

Storage Conditions 2-8°C, under inert atmosphere [1]

Table 2: Safety Information

Hazard Statement Precautionary Statement Pictogram

H315: Causes skin irritation.

P261: Avoid breathing

dust/fume/gas/mist/vapours/sp

ray.

GHS07 (Warning)

H319: Causes serious eye

irritation.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

H335: May cause respiratory

irritation.

Source: Generic safety data for similar compounds.
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Synthesis and Experimental Protocols
A detailed, publicly available synthesis protocol for 6-(Difluoromethoxy)nicotinaldehyde is

not readily found in peer-reviewed literature. However, patent literature (e.g.,

WO2008022827A1) describes the synthesis of the key precursor, 6-

(difluoromethoxy)nicotinonitrile. The final conversion to the aldehyde is a standard chemical

transformation.

Proposed Synthetic Pathway
The synthesis likely proceeds in two main stages: the difluoromethoxylation of a 6-

hydroxynicotinonitrile derivative, followed by the reduction of the nitrile to the aldehyde.

Stage 1: Difluoromethoxylation

Stage 2: Nitrile Reduction

6-hydroxynicotinonitrile

6-(difluoromethoxy)nicotinonitrile
Reaction

Difluoromethylating Agent
(e.g., ClCF₂H, NaSO₂CF₂H)

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)

6-(difluoromethoxy)nicotinonitrile

6-(Difluoromethoxy)nicotinaldehyde
Reduction

Reducing Agent
(e.g., DIBAL-H)

Solvent (e.g., Toluene)
-78 °C to rt

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 6-(Difluoromethoxy)nicotinaldehyde.

Experimental Protocol: Nitrile Reduction (Hypothetical)
This protocol is based on standard procedures for the reduction of aromatic nitriles to

aldehydes using Diisobutylaluminium hydride (DIBAL-H).

Materials:
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6-(difluoromethoxy)nicotinonitrile

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

Anhydrous toluene

Hydrochloric acid (e.g., 2 M)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 6-(difluoromethoxy)nicotinonitrile (1.0 eq) in anhydrous toluene under an inert

atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add DIBAL-H solution (1.2 eq) dropwise, maintaining the internal temperature below

-70 °C.

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of 2 M hydrochloric acid at -78

°C.

Allow the mixture to warm to room temperature and stir for 1 hour.

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed

by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield 6-
(Difluoromethoxy)nicotinaldehyde.

Analytical Data (Predicted and Analogous)
Directly published spectroscopic data for 6-(Difluoromethoxy)nicotinaldehyde is scarce. The

following tables provide predicted data and data from analogous compounds to guide

researchers in characterization.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

10.1 - 10.0 s 1H -CHO

8.8 - 8.7 d 1H H-2 (Pyridine)

8.2 - 8.1 dd 1H H-4 (Pyridine)

7.0 - 6.9 d 1H H-5 (Pyridine)

7.6 - 7.3 t 1H -OCHF₂

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment

189 - 188 -CHO

165 - 164 C-6 (Pyridine)

153 - 152 C-2 (Pyridine)

140 - 139 C-4 (Pyridine)

130 - 129 C-3 (Pyridine)

115 - 112 (t) -OCHF₂

111 - 110 C-5 (Pyridine)

Table 5: Predicted Mass Spectrometry Data

Ionization Mode Predicted m/z Adduct

ESI+ 174.0361 [M+H]⁺

ESI+ 196.0181 [M+Na]⁺

Predicted data from computational tools.[2]

Table 6: Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Vibration

3100 - 3000 C-H stretch (aromatic)

2850 - 2750 C-H stretch (aldehyde)

1710 - 1690 C=O stretch (aldehyde)

1600 - 1580 C=C stretch (aromatic ring)

1250 - 1150 C-O stretch

1100 - 1000 C-F stretch
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Applications and Significance in Drug Discovery
The structural motifs present in 6-(Difluoromethoxy)nicotinaldehyde are of significant

interest in medicinal chemistry.

Pyridine Ring: A common scaffold in a vast number of FDA-approved drugs due to its ability

to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Difluoromethoxy Group: This group is often used as a bioisostere for a methoxy or hydroxyl

group. It can improve metabolic stability by blocking sites of oxidative metabolism and can

enhance binding affinity through favorable electrostatic interactions. Its lipophilicity can also

be tuned to improve cell permeability.

Aldehyde Group: A versatile chemical handle that can be readily transformed into a wide

array of other functional groups through reactions such as reductive amination, Wittig

reactions, and condensations, allowing for the rapid generation of compound libraries for

structure-activity relationship (SAR) studies.

Signaling Pathway and Workflow Visualization
The utility of this compound lies in its role as a starting material. The following diagram

illustrates a typical workflow for its use in a drug discovery program.
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Caption: A typical workflow for utilizing 6-(Difluoromethoxy)nicotinaldehyde in drug

discovery.
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This technical guide provides a foundational understanding of 6-
(Difluoromethoxy)nicotinaldehyde for researchers. While comprehensive experimental data

is not yet widely published, the information and predicted data herein offer a valuable starting

point for the synthesis and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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